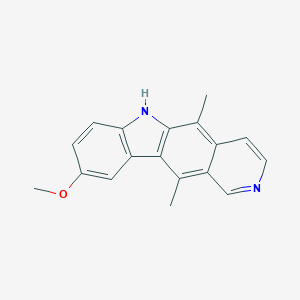

9-Methoxyellipticine

Descripción general

Descripción

9-Methoxyellipticine is a natural product found in Ochrosia sandwicensis, Ochrosia compta, and other organisms with data available.

Mecanismo De Acción

- In vitro screening revealed significant antibacterial activity against multidrug-resistant (MDR) Klebsiella pneumoniae and Shiga toxin-producing Escherichia coli (STEC O157) (Gram-negative bacteria), as well as Methicillin-resistant Staphylococcus aureus (MRSA) (Gram-positive bacteria) .

- In Vivo Efficacy :

Target of Action

Result of Action

Análisis Bioquímico

Biochemical Properties

9-Methoxyellipticine has been shown to interact with DNA, where it intercalates into the DNA structure . This interaction can inhibit the function of certain enzymes and proteins, such as the wild-type c-Kit and c-Kit containing the D816V activating mutation .

Cellular Effects

This compound has been found to have significant antibacterial activity against multidrug-resistant Klebsiella pneumoniae and Shiga toxin-producing Escherichia coli (STEC O157), which are Gram-negative bacteria . It also affects cell signaling pathways and gene expression, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by intercalating into DNA . This can lead to inhibition or activation of enzymes, changes in gene expression, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known that it interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that it can interact with transporters or binding proteins .

Subcellular Localization

It is known that it can be directed to specific compartments or organelles .

Actividad Biológica

9-Methoxyellipticine is a naturally occurring carbazole alkaloid derived from the plant Ochrosia elliptica. It has garnered attention for its diverse biological activities, particularly its antibacterial and antitumor properties. This article provides an in-depth analysis of the biological activity of this compound, supported by research findings, case studies, and data tables.

Antibacterial Activity

Mechanism of Action

This compound exhibits significant antibacterial activity, particularly against multidrug-resistant (MDR) strains. Its mechanism primarily involves disrupting bacterial cell membranes and inhibiting DNA synthesis. Studies have shown that it is effective against various Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli, while showing lower efficacy against Gram-positive strains like Staphylococcus aureus (MRSA) .

Synergistic Effects with Antibiotics

Research indicates that this compound can enhance the effectiveness of conventional antibiotics when used in combination. For instance, in vitro tests demonstrated that combining this compound with gentamicin significantly reduced bacterial loads in infected models, showcasing its potential as an adjunct therapy for treating MDR infections .

In Vivo Studies

In animal models, this compound has shown promising results in reducing bacterial counts in tissues. For example, after treatment, bacterial counts in the lungs and kidneys of infected mice were significantly decreased compared to controls . This highlights its potential therapeutic role in managing severe bacterial infections.

Antitumor Activity

Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. It demonstrates antitumor activity through mechanisms such as DNA intercalation and inhibition of topoisomerase II, similar to other ellipticine derivatives. The compound's IC50 values indicate a moderate cytotoxicity profile compared to established chemotherapeutic agents like doxorubicin .

Case Studies

In a comparative study, this compound exhibited an IC50 of approximately 500 µg/mL against certain cancer cell lines, which is notably lower than that of some other ellipticine derivatives . This suggests that while it may not be the most potent compound available, it possesses significant potential for further development.

Comparative Efficacy Table

| Activity | This compound | Doxorubicin | Gentamicin |

|---|---|---|---|

| Antibacterial MIC | 500 µg/mL | Not Applicable | Varies by strain |

| Antitumor IC50 | ~500 µg/mL | ~0.1 µg/mL | Not Applicable |

| Gram-negative Efficacy | High | Not Applicable | High |

| Gram-positive Efficacy | Moderate | High | Moderate |

Aplicaciones Científicas De Investigación

Anticancer Activity

9-Methoxyellipticine exhibits potent anticancer properties, primarily through its mechanism of action as a DNA intercalator and topoisomerase II inhibitor. The compound induces DNA cleavage, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies and Findings

- A study demonstrated that this compound showed significant cytotoxicity against various cancer cell lines, including myeloma cells. The effective concentration (IC50) was reported to be as low as 0.2 µM for some derivatives .

- Another investigation highlighted that modifications at the C-9 position of ellipticine derivatives, including the methoxy group, enhanced their anticancer efficacy compared to non-modified counterparts .

Antibacterial Properties

Recent research has identified this compound as an effective antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA).

Research Findings

- A study focused on the antibacterial activity of various phytochemicals isolated from Ochrosia elliptica, including this compound, which exhibited a minimum inhibitory concentration (MIC) of 1.5 µM against MRSA .

- The compound's effectiveness against bacterial strains suggests potential applications in developing new antibiotics, particularly in light of rising antibiotic resistance.

Pharmacological Potential and Future Directions

The pharmacological potential of this compound extends beyond its current applications. Ongoing research aims to explore its efficacy in combination therapies and its role in overcoming drug resistance in cancer treatment.

Future Research Directions

- Investigating the synergistic effects of this compound with other chemotherapeutic agents.

- Exploring its potential as a lead compound for developing novel antibacterial drugs targeting resistant strains.

Comparative Data Table

Below is a summary table comparing the biological activities and effective concentrations (IC50/MIC) of this compound with other related compounds:

Análisis De Reacciones Químicas

Peroxidase-Catalyzed O-Demethylation

9-Methoxyellipticine undergoes oxidative O-demethylation in the presence of peroxidases (e.g., horseradish peroxidase) and hydrogen peroxide. This reaction generates quinone-imine derivatives and methanol as byproducts . The mechanism involves:

-

Substrate : this compound

-

Enzyme/System : Horseradish peroxidase (HRP) + H₂O₂

-

Products : Quinone-imine derivative (electrophilic intermediate) + CH₃OH

-

Kinetics :

Parameter Value Kₘ (Michaelis) ~10 μM Vₘₐₓ 10⁻¹–10⁻³ μM/min

This pathway is critical for generating reactive intermediates that form covalent DNA adducts, contributing to its cytotoxic effects .

Cyclization of Azomethines

A classical method involves cyclizing azomethines of 3-formylcarbazoles with aminoacetal using orthophosphoric acid :

-

Reactants : 3-formylcarbazole derivative + aminoacetal

-

Catalyst : H₃PO₄

Benzotriazole Intermediate Route

A total synthesis employs benzotriazole intermediates :

-

Key Steps :

-

Formation of benzotriazole derivatives.

-

Cyclization to construct the pyrido[4,3-b]carbazole core.

-

Triazene-to-Azide Conversion

Polyfunctional aryl azides are synthesized from aryl triazenes, enabling efficient access to ellipticine analogs :

-

Reactants : Aryl triazene + NaN₃

-

Catalyst : KHSO₄ or BF₃·OEt₂/TFA

Glycoside Formation

This compound reacts with glycosyl halides to form quaternary glycosides with enhanced solubility and antitumor activity :

-

Reactants : this compound + protected glycosyl halide

-

Conditions : CdCO₃ catalysis, followed by deprotection.

-

Products : Glycosides (e.g., L-arabinopyranoside, D-xylofuranoside).

-

Bioactivity : Selected glycosides (e.g., SUN4599) show curative effects in murine leukemia models .

| Glycoside Derivative | Therapeutic Ratio | Tumor Model Efficacy |

|---|---|---|

| L-Arabinopyranoside | 3.5 | Superior to doxorubicin |

| D-Xylofuranoside | 3.2 | High in L1210 leukemia |

Intercalation

This compound binds DNA via intercalation , disrupting topoisomerase II activity :

-

Binding Constant : Single-step mechanism (pure intercalator) .

-

Biological Impact : Induces apoptosis in cancer cells (e.g., MDA-MB-231 at 5 μM) .

Peroxidase-Mediated Dimer Formation

In the presence of peroxidases, this compound forms dimers linked via N6 and C9 positions :

Propiedades

IUPAC Name |

9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-10-15-9-19-7-6-13(15)11(2)18-17(10)14-8-12(21-3)4-5-16(14)20-18/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRMCDAOAQWNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26691-08-7 (lactate[1:1]), 32416-57-2 (lactate), 33698-51-0 (hydrochloride) | |

| Record name | 9-Methoxyellipticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010371865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50146028 | |

| Record name | 9-Methoxyellipticine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10371-86-5 | |

| Record name | 9-Methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10371-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methoxyellipticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010371865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methoxyellipticine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methoxyellipticine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-METHOXYELLIPTICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0924292N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 9-Methoxyellipticine is known to intercalate into DNA [, , , , , , , , , ]. This intercalation disrupts DNA replication and transcription, ultimately leading to cell death. Additionally, this compound has been shown to inhibit topoisomerase II [, ], an enzyme crucial for DNA replication and repair.

A:

ANone: While the provided research primarily focuses on the biological activity and synthesis of this compound, some information on its interactions with membranes can be gleaned:

- Membrane Interactions: this compound displays amphiphilic properties and can penetrate deeply into lipid layers, even reaching the first methylene groups of the acyl chains [, ]. This interaction is influenced by the presence of cholesterol, which hinders its penetration [, ].

- Interaction with Phospholipids: this compound strongly interacts with negatively charged phospholipids, modifying their phase properties and forming drug/lipid associations [, ]. This suggests a potential role for membrane interactions in its mechanism of action.

ANone: The provided research focuses on this compound as a potential anticancer agent and does not describe any catalytic properties or applications.

ANone: While specific details on computational studies are limited in the provided research, one paper mentions the use of electronic property calculations:

- Electronic Properties: Research on the biooxidation of this compound involved examining the electronic properties of its oxidized forms to understand their electrophilicity and potential for biological activity [].

ANone: Several studies highlight the impact of structural modifications on the biological activity of this compound:

- 9-Hydroxyellipticine (metabolite): 9-Hydroxyellipticine, a major metabolite of this compound, exhibits higher potency [, , , ]. This suggests the importance of the 9-hydroxy group for activity.

- Quaternary ammonium salts: Introducing a quaternary ammonium ion at position 2 of the ellipticine scaffold enhances water solubility without compromising activity [, ].

- Amino-alkyl substituents: Adding amino-alkyl groups, particularly at position 1, improves water solubility and often enhances potency [, , ].

- Glycosylation: Attaching sugar moieties to the ellipticine core via glycosidic linkages has been explored to improve water solubility and pharmacokinetic properties [].

A:

- Water solubility: this compound's poor water solubility has been a limitation for its clinical development [].

- Derivatization Strategies: Researchers have explored various derivatization strategies, such as introducing quaternary ammonium ions, amino-alkyl substituents, and glycosylation, to improve its water solubility [, , ].

ANone:

- Metabolism: this compound undergoes O-demethylation to form 9-Hydroxyellipticine, primarily by liver microsomes [, , , ].

- Excretion: Both this compound and its metabolite, 9-Hydroxyellipticine, are partly excreted in bile as glucuronides in rats [].

ANone:

- In vitro activity: this compound exhibits cytotoxicity against various cancer cell lines, including L1210 leukemia and NIH-3T3 cells [].

- Animal Models: Studies have demonstrated its efficacy in vivo against P388 leukemia and colon 38 tumor models in mice [].

- Mechanism of Action: Its antitumor activity is attributed to DNA intercalation, topoisomerase II inhibition, and potential interactions with cell membranes [, , , , , , , , , , , , , , , ].

ANone: While the research provided doesn't directly address resistance mechanisms, its structural similarity to other DNA intercalators suggests that mechanisms commonly observed with these agents, such as increased drug efflux or alterations in topoisomerase II, could potentially contribute to resistance. Further research is needed to investigate specific resistance mechanisms.

ANone:

- Hemolysis: this compound has been shown to cause hemolysis in vitro and in vivo. This effect was found to be concentration-dependent and related to the compound's surface activity, lipophilicity, and cellular uptake [].

- Factors influencing hemolysis: Studies showed that hemolysis induced by this compound could be ameliorated by various factors, including citrate, EDTA, oxytetracycline, and ICRF-159, suggesting calcium ion involvement in the process [].

ANone: One study explored the use of low-density lipoproteins (LDLs) as carriers for this compound:

- LDL-mediated drug delivery: Researchers successfully incorporated this compound into LDLs via a microemulsion fusion technique []. This approach aimed to exploit the LDL receptor pathway for targeted delivery to cancer cells, which often overexpress LDL receptors.

ANone:

- High-Performance Liquid Chromatography (HPLC): HPLC was employed to identify and verify the presence of 9-Hydroxyellipticine, a major metabolite of this compound, in microbial transformation studies [, ].

- Spectrophotometry: This technique was utilized to study the interactions of this compound with model and natural membranes, revealing its ability to interact with negatively charged phospholipids and undergo protonation in their presence [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.